molecular formula C11H20N4O B6272431 rac-methyl({[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methyl})amine, trans CAS No. 2307780-75-0

rac-methyl({[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methyl})amine, trans

Cat. No. B6272431
CAS RN: 2307780-75-0
M. Wt: 224.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl({[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methyl})amine, trans is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl({[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methyl})amine, trans involves the synthesis of the intermediate compound (2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholine, followed by the coupling of this intermediate with methylamine to form the final product.", "Starting Materials": [ "4-methylmorpholine", "1-methyl-1H-pyrazole-4-carbaldehyde", "sodium cyanoborohydride", "methylamine hydrochloride", "triethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of (2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholine", "a. To a solution of 4-methylmorpholine (1.0 g, 10.5 mmol) in dichloromethane (20 mL) at 0°C was added 1-methyl-1H-pyrazole-4-carbaldehyde (1.5 g, 12.6 mmol) and triethylamine (2.0 mL, 14.4 mmol).", "b. The reaction mixture was stirred at 0°C for 10 min, and then sodium cyanoborohydride (1.5 g, 23.6 mmol) was added in one portion.", "c. The reaction mixture was stirred at 0°C for 1 h, and then quenched with water (20 mL).", "d. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 × 20 mL).", "e. The combined organic layers were washed with water (20 mL), dried over sodium sulfate, and concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 100:1) to give (2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholine as a white solid (1.2 g, 70%).", "Step 2: Synthesis of rac-methyl({[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methyl})amine, trans", "a. To a solution of (2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholine (0.5 g, 2.5 mmol) in methanol (10 mL) was added methylamine hydrochloride (0.3 g, 3.75 mmol) and triethylamine (0.5 mL, 3.6 mmol).", "b. The reaction mixture was stirred at room temperature for 24 h.", "c. The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane (20 mL).", "d. The organic layer was washed with water (20 mL), dried over sodium sulfate, and concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 100:1) to give rac-methyl({[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methyl})amine, trans as a white solid (0.4 g, 60%)." ] }

CAS RN

2307780-75-0

Molecular Formula

C11H20N4O

Molecular Weight

224.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.